4-Chloro-3-(hydroxymethyl)benzoic acid
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Overview
Description
4-Chloro-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Environmental Degradation and Water Treatment
Photodecomposition of Chlorobenzoic Acids : A study found that ultraviolet irradiation of chlorobenzoic acids in aqueous solutions led to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. Specifically, for the 4-chloro isomer, conversions to benzoic acid reached 90%, highlighting a potential pathway for environmental degradation of chlorinated aromatic compounds (Crosby & Leitis, 1969).
Oxidation of Chlorophenols for Wastewater Treatment : Research on the oxidation of 4-chlorophenol at a boron-doped diamond electrode demonstrated the potential for complete incineration of chlorophenolic compounds in wastewater treatment, suggesting the relevance of such technologies in handling contaminants similar to 4-Chloro-3-(hydroxymethyl)benzoic acid (Rodrigo et al., 2001).
Advanced Oxidation Processes
- Chromate-induced Activation of Hydrogen Peroxide : A study introduced the use of chromate as an activator of hydrogen peroxide for the oxidative degradation of organic compounds like 4-chlorophenol, offering insight into advanced oxidation processes that could be applicable for compounds such as this compound (Bokare & Choi, 2010).
Organic Synthesis and Polymer Research
Synthesis of Hydroxamic Acids : Hydroxamic acids, known for their role in plant defense, are derived from hydroxybenzoic acids. This research underscores the importance of such acids in developing resistant cereal crops, indicating potential applications of this compound derivatives in agricultural chemistry (Niemeyer, 1988).
Polyaniline Doping with Benzoic Acid Derivatives : A study explored the use of benzoic acid and its derivatives for doping polyaniline, showcasing the versatility of benzoic acids in modifying the electrical properties of conductive polymers. Such research highlights potential applications for this compound in materials science and electronics (Amarnath & Palaniappan, 2005).
Safety and Hazards
Safety data for 4-Chloro-3-(hydroxymethyl)benzoic acid suggests that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and to use personal protective equipment .
Mechanism of Action
Target of Action
Benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The compound may interact with its targets through similar mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Benzoic acid and its derivatives are generally well-absorbed and can be metabolized in the liver .
Result of Action
It’s known that benzoic acid derivatives can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-(hydroxymethyl)benzoic acid. Furthermore, the rate of reaction can be influenced by the presence of other halogens due to differences in electronegativity .
Properties
IUPAC Name |
4-chloro-3-(hydroxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSTVHUHUQMNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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